molecular formula C18H15NO6S2 B2997595 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797961-81-9

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2997595
M. Wt: 405.44
InChI Key: BOODSJOTHOGQHQ-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains several functional groups and rings including furan, thiophene, and benzo[b][1,4]dioxine .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The furan and thiophene rings are five-membered, with oxygen and sulfur atoms respectively .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Antiglaucoma Agents and Carbonic Anhydrase Inhibitors

A series of sulfonamides, including structures related to the specified compound, have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, revealing potential as antiglaucoma agents. These compounds showed significant inhibitory effects on various CA isoforms, with some demonstrating the ability to lower intraocular pressure more efficiently than the commercially available drug dorzolamide in animal models of glaucoma (Chegaev et al., 2014).

Antioxidant Properties

Research into the antioxidant profile of related compounds, such as 2,3-dihydrobenzo[b]furan-5-ol and its analogues, has shown promising results. These compounds have demonstrated the capacity to inhibit stimulated lipid peroxidation and possess varying degrees of antioxidant activity, potentially useful in preventing oxidative stress-related diseases (Malmström et al., 2001).

Enzyme Inhibitory Potential

New sulfonamides bearing benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities, specifically against α-glucosidase and acetylcholinesterase (AChE). Most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and were weak against AChE, highlighting their potential in addressing related health disorders (Abbasi et al., 2019).

Microbial Degradation of Sulfonamides

A novel microbial degradation pathway for sulfonamide antibiotics, involving ipso-hydroxylation followed by fragmentation, has been discovered. This pathway, initiated by Microbacterium sp. strain BR1, points towards a potential strategy for mitigating environmental pollution by sulfonamides (Ricken et al., 2013).

Corrosion Inhibition

Sulfonamide compounds have also been tested as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in industrial applications. These studies highlight the compounds' ability to form protective layers on metal surfaces, thus preventing corrosion (Sappani & Karthikeyan, 2014).

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. For instance, they could be evaluated for their anti-tubercular activity or their ability to activate HIF .

properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S2/c20-18(15-2-1-7-23-15)17-6-3-12(26-17)11-19-27(21,22)13-4-5-14-16(10-13)25-9-8-24-14/h1-7,10,19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOODSJOTHOGQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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